

# Spectroscopic Profile of 2-Bromo-1-phenylethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1-phenylethanol**, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction

**2-Bromo-1-phenylethanol** is a chiral alcohol that serves as a versatile building block in the synthesis of various organic molecules. Its structure, featuring a phenyl ring, a hydroxyl group, and a bromine atom on the adjacent carbon, makes it a valuable precursor for the introduction of these functionalities into larger, more complex structures. Accurate and thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and industrial applications.

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Bromo-1-phenylethanol**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Bromo-1-phenylethanol** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

#### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	7.29–7.38	m	-
CH-OH	4.94–4.96	m	-
$\text{CH}_2\text{Br}$	3.59 (dd), 3.71-3.76 (m)	m	-
OH	2.65	s	-

#### $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic C (Quaternary)	143.7
Aromatic CH	128.7, 127.9, 125.8
C-OH	71.3
C-Br	41.7, 41.5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3398	O-H Stretch (broad)	Alcohol
~3030	C-H Stretch	Aromatic
2954, 2926	C-H Stretch	Aliphatic
1494, 1454	C=C Stretch	Aromatic
1068	C-O Stretch	Alcohol
~700	C-Br Stretch	Alkyl Halide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Due to the presence of bromine, which has two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in nearly equal abundance, the mass spectrum of **2-Bromo-1-phenylethanol** exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of similar intensity separated by two mass-to-charge units (m/z).<sup>[1]</sup>

m/z	Proposed Fragment Ion
200/202	[C <sub>8</sub> H <sub>9</sub> BrO] <sup>+</sup> (Molecular Ion)
121	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
79/81	[Br] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## NMR Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **2-Bromo-1-phenylethanol** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- The tube was capped and gently agitated to ensure a homogeneous solution.

### Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- $^1\text{H}$  NMR: A standard one-pulse sequence was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon nuclei. A larger number of scans was typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## IR Spectroscopy

### Sample Preparation (Thin Film):

- A small drop of neat **2-Bromo-1-phenylethanol** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates were gently pressed together to form a thin, uniform liquid film.

### Instrumentation and Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired.

over a typical range of 4000-400  $\text{cm}^{-1}$ . The final spectrum was presented in terms of transmittance or absorbance.

## Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

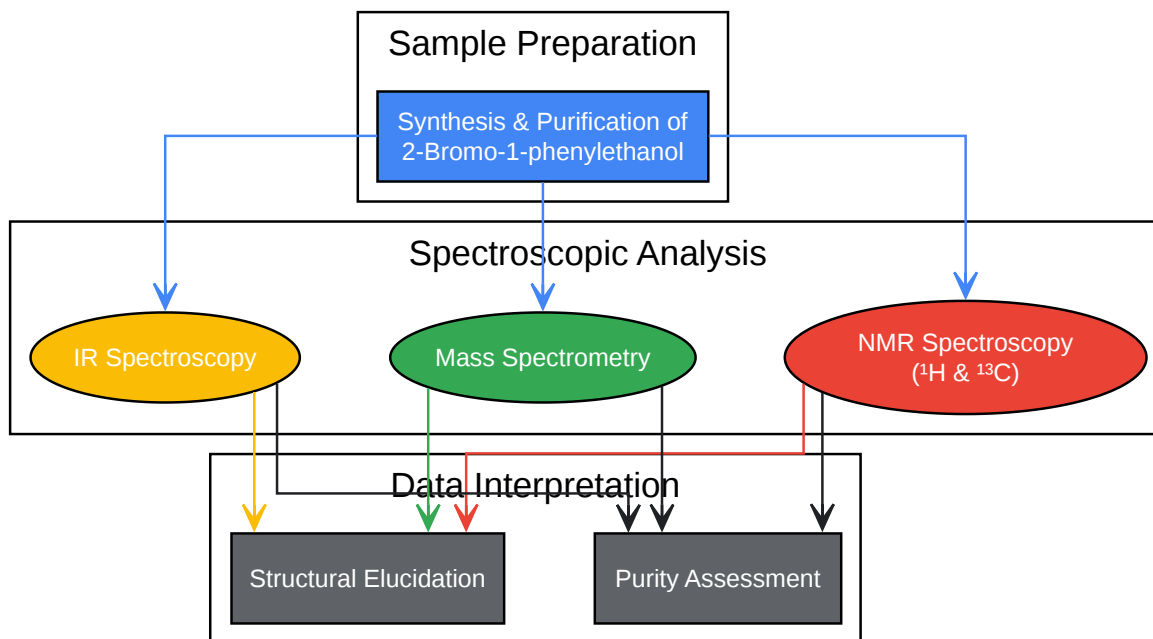
- A dilute solution of **2-Bromo-1-phenylethanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- The sample was injected into a gas chromatograph (GC) to separate it from any impurities.
- The eluent from the GC was directly introduced into the mass spectrometer.
- Electron ionization (EI) was used to fragment the molecules.

Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum, a plot of relative ion intensity versus  $m/z$ , was analyzed to identify the molecular ion and characteristic fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **2-Bromo-1-phenylethanol**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-1-phenylethanol**.

## Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive reference for the characterization of **2-Bromo-1-phenylethanol**. The distinct signals in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate. This information is critical for ensuring the integrity of starting materials in research and development, ultimately contributing to the successful synthesis of target molecules.

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## References

- 1. benchchem.com [benchchem.com]
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